molecular formula C10H7ClN4O3S B2902183 N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-12-8

N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2902183
CAS RN: 881444-12-8
M. Wt: 298.7
InChI Key: YGBYYJSVXWNFQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the available literature .

Scientific Research Applications

Antibacterial Properties

Thiadiazole derivatives have been recognized for their antibacterial capabilities. The presence of the nitro group and the thiadiazole ring in the compound contributes to its potential to act against various bacterial strains. Research has shown that such compounds can be effective in combating bacteria by inhibiting the synthesis of bacterial DNA or proteins, thus preventing their growth and proliferation .

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives are attributed to their ability to scavenge free radicals. This compound, with its specific functional groups, may serve as a potent antioxidant, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases .

Anticancer Applications

Thiadiazole derivatives are also explored for their anticancer activities. They can interact with cancer cell DNA or proteins, leading to apoptosis or cell cycle arrest. The chloro and nitro substituents on the phenyl ring of this compound might enhance its cytotoxicity against cancer cells .

Anti-Inflammatory Effects

The anti-inflammatory effects of thiadiazole derivatives are significant in the treatment of chronic inflammatory diseases. They can inhibit the production of inflammatory cytokines or the activity of enzymes involved in the inflammatory process .

Anti-Alzheimer’s Disease

Thiadiazole compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. They may inhibit enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer’s disease, thereby improving cognitive functions .

Antiviral Activity Against SARS-CoV

The compound has demonstrated potential as a SARS coronavirus 3CL protease inhibitor. It showed remarkable activity against SARS-CoV and human coronavirus (HCoV) 229E replications, reducing the viral titer significantly. This suggests its potential use in developing antiviral drugs, especially targeting proteases that are crucial for viral replication .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the system in which it is used. Unfortunately, specific information on the mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety and hazard information for this compound is not available .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, specific information on future directions for this compound is not available .

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-7(11)8(4-6)15(17)18/h2-4H,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYYJSVXWNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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